In Vivo Tumor Growth Inhibition: BCA Achieves >88% Suppression via Intraperitoneal Route vs. Oral Route Differential
In a nude mouse xenograft model, BCA administered intraperitoneally at 100 mg/kg inhibited >88% of tumor growth, whereas the same dose administered orally achieved only 41% inhibition, establishing a clear route-dependent efficacy differential. Both routes were tolerated without detectable body weight loss [1]. In comparison, the parent compound 2′-hydroxycinnamaldehyde (HCA) also demonstrated in vivo tumor growth inhibition in the same SW-620 xenograft model [2], though route-dependent quantitative comparisons for HCA alone are not available from these studies.
| Evidence Dimension | In vivo tumor growth inhibition (SW-620 human colon cancer xenograft in nude mice) |
|---|---|
| Target Compound Data | BCA 100 mg/kg i.p.: >88% tumor growth inhibition; BCA 100 mg/kg p.o.: 41% tumor growth inhibition |
| Comparator Or Baseline | Vehicle control (0% inhibition); HCA demonstrated qualitatively comparable in vivo antitumor activity in the same xenograft model [2] |
| Quantified Difference | >88% (i.p.) vs. 41% (p.o.); approximately 2.1-fold greater inhibition by i.p. route |
| Conditions | Nude mouse SW-620 human colon cancer xenograft; BCA administered i.p. or p.o. at 100 mg/kg; no body weight loss detected [1] |
Why This Matters
This data informs route-of-administration decisions in preclinical experimental design: i.p. dosing provides substantially greater tumor suppression, while oral bioavailability limitations must be accounted for when comparing BCA to orally bioavailable analogs.
- [1] Han DC, et al. 2′-Benzoyloxycinnamaldehyde induces apoptosis in human carcinoma via reactive oxygen species. Journal of Biological Chemistry, 2004; 279(8): 6911-6920. PMID: 14660655. View Source
- [2] Lee CW, et al. Inhibition of human tumor growth by 2′-hydroxy- and 2′-benzoyloxycinnamaldehydes. Planta Medica, 1999; 65(3): 263-266. PMID: 10232076. View Source
